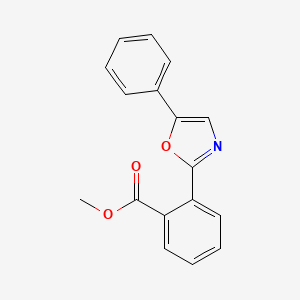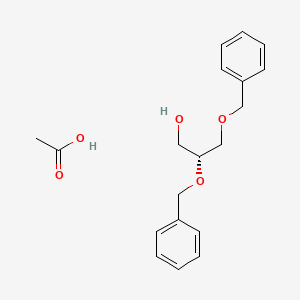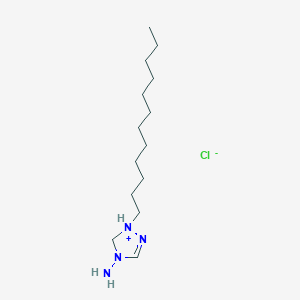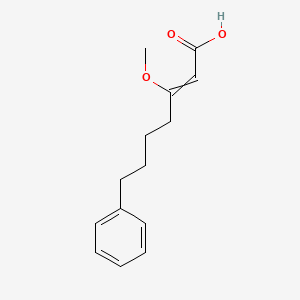
3-Methoxy-7-phenylhept-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-7-phenylhept-2-enoic acid is an organic compound with the molecular formula C14H18O3 It is characterized by a methoxy group attached to the third carbon, a phenyl group on the seventh carbon, and a double bond between the second and third carbons
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-7-phenylhept-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxyhept-2-ene with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be used in hydrogenation or dehydrogenation steps. The process is optimized for large-scale production by controlling parameters such as pressure, temperature, and reaction time.
化学反応の分析
Types of Reactions: 3-Methoxy-7-phenylhept-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Nucleophiles such as halides or amines
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-Methoxy-7-phenylhept-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Methoxy-7-phenylhept-2-enoic acid involves its interaction with specific molecular targets. The methoxy and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
- 3-Methoxyhept-2-enoic acid
- 7-Phenylhept-2-enoic acid
- 3-Methoxy-7-phenylheptanoic acid
Comparison: 3-Methoxy-7-phenylhept-2-enoic acid is unique due to the presence of both a methoxy group and a phenyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and potential applications. For instance, the presence of the double bond in this compound allows for additional reactions such as hydrogenation, which are not possible in fully saturated analogs.
特性
CAS番号 |
60427-87-4 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC名 |
3-methoxy-7-phenylhept-2-enoic acid |
InChI |
InChI=1S/C14H18O3/c1-17-13(11-14(15)16)10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,15,16) |
InChIキー |
GNNUGPHHUSWCRG-UHFFFAOYSA-N |
正規SMILES |
COC(=CC(=O)O)CCCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
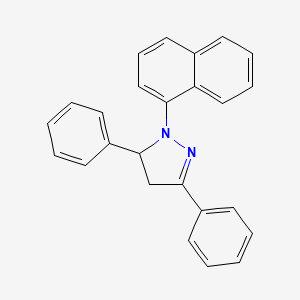

![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
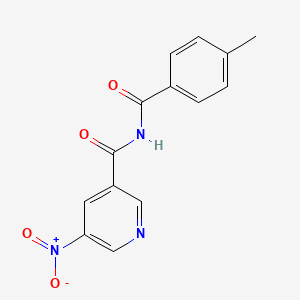
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
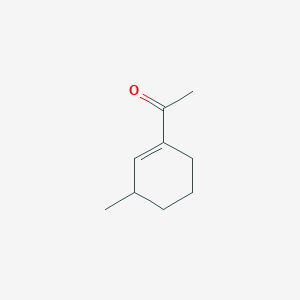
![2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618541.png)

